An In-depth Technical Guide to Phenylpropargyl Aldehyde Diethyl Acetal: Properties, Synthesis, and Applications
An In-depth Technical Guide to Phenylpropargyl Aldehyde Diethyl Acetal: Properties, Synthesis, and Applications
Foreword
In the landscape of modern organic synthesis, the strategic use of bifunctional molecules—compounds bearing multiple reactive sites—is paramount for the efficient construction of complex molecular architectures. Phenylpropargyl aldehyde diethyl acetal stands out as a quintessential example of such a versatile building block. Its structure elegantly combines a protected aldehyde with a reactive terminal alkyne, offering chemists a powerful tool for sequential and diverse chemical transformations. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, particularly for researchers, scientists, and professionals in drug development who rely on such intermediates to drive innovation. We will delve into the causality behind experimental choices and present self-validating protocols, grounding our discussion in authoritative references to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
Phenylpropargyl aldehyde diethyl acetal, also known by its IUPAC name 3,3-diethoxyprop-1-ynylbenzene, is a clear, colorless to light yellow liquid at room temperature.[1][2] Its utility in the lab is defined by a unique combination of a stable protecting group and a reactive functional handle. The diethyl acetal moiety effectively masks the highly reactive aldehyde, rendering it inert to a wide range of nucleophilic and basic conditions, while the terminal phenylalkyne group remains available for a host of transformations.
This dual nature is the cornerstone of its application in multi-step syntheses, allowing for selective manipulation of the alkyne without interference from the latent aldehyde functionality.[1] The physical properties of the compound are critical for its practical handling, purification, and reaction setup, such as requiring vacuum distillation for purification due to its relatively high boiling point.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,3-diethoxyprop-1-ynylbenzene | [1][3][4] |
| CAS Number | 6142-95-6 | [1][3][5][6] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][3][6][7] |
| Molecular Weight | 204.26 g/mol | [1][3][4][6] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 99-100 °C at 2 mmHg | [2][8] |
| Density | 0.991 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.517 | [2][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |
| Storage Temperature | 2-8°C | [2][7] |
Synthesis and Purification: A Validated Protocol
The most direct and common synthesis of phenylpropargyl aldehyde diethyl acetal involves the reaction of phenylacetylene with triethyl orthoformate, catalyzed by a Lewis acid such as zinc iodide.[2][8] This method is efficient, with reported yields often exceeding 70%.[2][8] The choice of triethyl orthoformate is strategic; it serves as the source of the ethoxy groups and also acts as a dehydrating agent, driving the equilibrium towards acetal formation by consuming the ethanol byproduct. Zinc iodide is an effective catalyst as it activates the orthoformate for nucleophilic attack by the acetylide.
Experimental Protocol: Synthesis from Phenylacetylene
This protocol describes a reliable method for the laboratory-scale synthesis of phenylpropargyl aldehyde diethyl acetal.
Materials:
-
Phenylacetylene (0.50 mole)
-
Triethyl orthoformate (0.50 mole)
-
Zinc iodide (3.0 g)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Flask equipped with a Vigreux column (12-inch) and distillation head
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Vigreux column and distillation head, combine phenylacetylene (0.50 mole), triethyl orthoformate (0.50 mole), and zinc iodide (3.0 g).[2][8]
-
Reaction Execution: Heat the flask. The reaction temperature needs to reach approximately 135°C for the ethanol byproduct to begin distilling.[2][8] Continue heating, allowing the reaction mixture temperature to rise to 200-210°C over about 1 hour, while collecting the ethanol distillate (boiling point 65-88°C).[2][8]
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture and wash the precipitate with a small volume of diethyl ether.[2][8]
-
Purification: Combine the filtrate and the ether wash. The product is then purified by vacuum distillation, collecting the fraction at 99-100°C at 2.0 mmHg.[2][8] This step is crucial to remove unreacted starting materials and high-boiling impurities.
-
Characterization: The purified product can be characterized by IR spectroscopy, which should show a characteristic alkyne C≡C stretch around 2200-2250 cm⁻¹ and C-O ether stretches in the 1050-1150 cm⁻¹ region.[8] ¹H and ¹³C NMR spectroscopy should be used to confirm the structure.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Phenylpropargyl aldehyde diethyl acetal.
Chemical Reactivity and Synthetic Applications
The synthetic utility of phenylpropargyl aldehyde diethyl acetal is derived from the orthogonal reactivity of its two key functional groups. The acetal is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal the aldehyde. The phenylalkyne moiety can participate in a wide array of reactions.
Key Reaction Pathways
-
Acetal Hydrolysis (Deprotection): Treatment with aqueous acid (e.g., HCl, H₂SO₄) efficiently cleaves the acetal, liberating the parent phenylpropargyl aldehyde and two equivalents of ethanol.[1] This reaction is fundamental to its use as a protected aldehyde building block.
-
[4+2] Annulation for Isoquinolone Synthesis: In medicinal chemistry, this acetal is a crucial substrate for rhodium(III)-catalyzed [4+2] annulation reactions with N-substituted aryl amides to produce highly functionalized isoquinolone derivatives, which are important heterocyclic scaffolds in drug discovery.[1]
-
Aldol-Type Reactions: The deprotected aldehyde can undergo aldol reactions, while the intact acetal's alkyne can be metallated and used as a nucleophile in reactions that form propargylic alcohols.[3]
-
Click Chemistry: The terminal alkyne functionality makes it a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings.[1]
Reaction Pathways Diagram
Caption: Key reaction pathways for Phenylpropargyl aldehyde diethyl acetal.
Protocol: Acetal Hydrolysis
This protocol provides a general method for the deprotection of the acetal to yield the aldehyde.
Materials:
-
Phenylpropargyl aldehyde diethyl acetal (10 mmol)
-
Tetrahydrofuran (THF), 20 mL
-
2M Hydrochloric acid (10 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction: Dissolve the acetal in THF in a round-bottom flask. Add the 2M HCl solution.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylpropargyl aldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization Insights
Confirming the identity and purity of phenylpropargyl aldehyde diethyl acetal relies on standard spectroscopic techniques.
-
¹H NMR: The spectrum is highly characteristic. Aromatic protons typically appear as a multiplet between 7.2-7.5 ppm. The single acetal proton (CH) gives a signal around 5.4 ppm. The two ethoxy groups (-OCH₂CH₃) are diagnostic: due to the chiral center at the acetal carbon, the methylene (CH₂) protons are diastereotopic and may appear as a complex multiplet rather than a simple quartet.[9] The methyl (CH₃) protons will appear as a triplet around 1.2 ppm.
-
¹³C NMR: Key signals include those for the two alkynyl carbons (approx. 85-90 ppm), the acetal carbon (approx. 99-102 ppm), the aromatic carbons (120-135 ppm), and the ethoxy carbons (CH₂ at ~60 ppm, CH₃ at ~15 ppm).
-
IR Spectroscopy: A sharp, medium-intensity absorption corresponding to the C≡C triple bond stretch is expected in the 2200-2250 cm⁻¹ region.[8] Strong C-O stretching bands for the acetal will be present between 1050-1150 cm⁻¹.
Safety, Handling, and Storage
While comprehensive toxicological data is limited, phenylpropargyl aldehyde diethyl acetal is known to be an irritant.[1][10] Adherence to standard laboratory safety protocols is mandatory.
-
Handling: Always handle this chemical in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10] Avoid contact with eyes, skin, and clothing, and prevent inhalation of vapors.[10]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][7][10] This minimizes degradation and potential side reactions.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical aid.
-
-
Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[10]
Conclusion
Phenylpropargyl aldehyde diethyl acetal is a powerful and versatile intermediate in organic synthesis. Its value lies in the strategic combination of a stable, acid-labile protected aldehyde and a reactive alkyne. This unique structural arrangement provides chemists with a reliable platform for constructing complex molecules, from medicinally relevant isoquinolones to fragrance compounds.[1][3][7] A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.
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- ChemicalBook. PHENYLPROPIOLALDEHYDE DIETHYL ACETAL CAS#: 6142-95-6.
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- Chemistry Stack Exchange. Magnetic non-equivalence of acetal protons. (2018).
- Luminix Health. Phenylpropargyl aldehyde diethyl acetal.
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